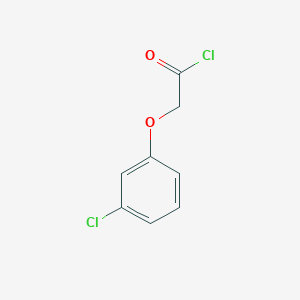

3-Chlorophenoxyacetyl chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-chlorophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPINZNVDHXIYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426631 | |

| Record name | 3-CHLOROPHENOXYACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114476-84-5 | |

| Record name | 3-CHLOROPHENOXYACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chlorophenoxyacetyl chloride chemical properties

An In-depth Technical Guide to the Core Chemical Properties of 3-Chlorophenoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly reactive acyl chloride derivative that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a reactive acyl chloride group tethered to a chlorophenoxy moiety, makes it a valuable building block for introducing the 3-chlorophenoxyacetyl group into a wide range of molecules. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the development of pharmaceuticals and other fine chemicals. The presence of the chlorine atom on the aromatic ring is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, potentially enhancing its biological activity and metabolic stability.[1] Understanding the chemical behavior of this compound is therefore essential for its effective application in complex synthetic pathways.

Physicochemical and Spectroscopic Properties

This compound is characterized by its high reactivity, particularly its sensitivity to moisture.[2] Its physical properties are summarized in the table below. The electron-withdrawing nature of the chlorine atoms and the carbonyl oxygen creates a highly electrophilic carbonyl carbon, which is the center of its reactivity.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Cl₂O₂ | [4] |

| Molecular Weight | 205.04 g/mol | [4] |

| CAS Number | 114476-84-5 | [5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 120-122 °C at 2 mmHg | [5] |

| Density | 1.363 g/cm³ | [5] |

| Refractive Index | 1.548 | [4][5] |

| InChI Key | KPINZNVDHXIYAR-UHFFFAOYSA-N | [4] |

| SMILES | ClC(=O)COc1cccc(Cl)c1 | [4] |

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the range of 1780-1815 cm⁻¹, which is characteristic of the C=O stretch in an acyl chloride.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the aromatic protons would appear in the downfield region (approx. 7.0-7.4 ppm), and a singlet for the methylene (-CH₂-) protons would be expected around 4.8 ppm.[7]

-

¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the highly deshielded region of the spectrum (approx. 168-172 ppm).

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis and Purification

The most common and industrially scalable method for synthesizing this compound is through the reaction of its parent carboxylic acid, 3-chlorophenoxyacetic acid, with a suitable chlorinating agent.[8] Thionyl chloride (SOCl₂) is frequently employed due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[8][9]

The precursor, 3-chlorophenoxyacetic acid, can be prepared from 3-chlorophenol and an ethyl chloroacetate followed by hydrolysis.[7]

Typical Synthesis Protocol: Chlorination of 3-Chlorophenoxyacetic Acid

This protocol is a representative procedure based on the synthesis of analogous acyl chlorides.[9]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced. The apparatus must be thoroughly dried to prevent hydrolysis of the acyl chloride.[10]

-

Reagents: Charge the flask with 3-chlorophenoxyacetic acid (1 equivalent). Add an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by observing the cessation of gas evolution. The reaction is typically complete within 1-3 hours.

-

Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed under reduced pressure (vacuum distillation). The crude this compound residue is often pure enough for subsequent steps. If higher purity is required, it can be purified by fractional distillation under high vacuum.[9]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanisms

The chemistry of this compound is dominated by the high reactivity of the acyl chloride functional group. As the most reactive of the carboxylic acid derivatives, it readily undergoes nucleophilic acyl substitution reactions.[10] The reaction proceeds via a two-stage addition-elimination mechanism.[11]

General Mechanism: Nucleophilic Acyl Substitution

-

Nucleophilic Attack: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[3]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion (Cl⁻)—a good leaving group—is eliminated.[3]

-

Deprotonation: If the nucleophile was neutral (e.g., water, alcohol, or amine), the resulting intermediate is positively charged. A weak base, such as pyridine or an excess of the amine nucleophile, removes a proton to yield the final neutral product and an acid byproduct (e.g., HCl).[10][12]

Caption: General mechanism of nucleophilic acyl substitution.

Key Reactions

-

Hydrolysis: Reacts readily, often violently, with water to form the corresponding carboxylic acid, 3-chlorophenoxyacetic acid, and hydrogen chloride gas.[10][13] This reactivity necessitates handling the compound under anhydrous (dry) conditions.[10]

-

Alcoholysis (Esterification): Reacts with alcohols to form esters. This reaction is typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA) to neutralize the HCl byproduct.[10][12]

-

Aminolysis (Amidation): Reacts rapidly with ammonia, primary amines, and secondary amines to produce primary, secondary, and tertiary amides, respectively.[3][11] Two equivalents of the amine are often used—one as the nucleophile and the second to neutralize the HCl formed.[11]

-

Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.[8]

Caption: Key reactions of this compound.

Applications in Research and Drug Development

This compound is primarily used as a versatile chemical intermediate for synthesizing more complex molecules.[8][14] Its utility spans several industries, most notably pharmaceuticals and agrochemicals.

-

Pharmaceutical Synthesis: It is a key building block for introducing the 3-chlorophenoxyacetyl moiety into potential drug candidates. This structural motif can be found in compounds investigated for a variety of therapeutic targets. The incorporation of chlorinated aromatic rings is a well-established strategy in drug design to enhance binding affinity, improve pharmacokinetic properties, or block metabolic degradation.[1]

-

Agrochemicals: It serves as a precursor in the synthesis of certain herbicides and pesticides.[2]

-

Organic Synthesis: Beyond specific applications, it is a general reagent used to create esters and amides, which are themselves important intermediates or final products in the synthesis of dyes, polymers, and other specialty chemicals.[15]

Analytical Methods

The analysis of a highly reactive and moisture-sensitive compound like this compound requires specific strategies.

-

Gas Chromatography (GC): Due to its volatility, GC is a suitable technique. However, direct injection can be problematic due to its reactivity. A common strategy involves derivatization, where the acyl chloride is converted into a more stable ester or amide prior to analysis.[16] This indirect method allows for robust and reproducible quantification.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used, particularly for monitoring reaction progress where the acyl chloride and its products have different polarities.[17] Care must be taken to use non-aqueous or anhydrous mobile phases to prevent on-column degradation.

-

Sample Handling: For all analytical methods, samples must be meticulously protected from atmospheric moisture to ensure accurate results. This involves using dry solvents and potentially working under an inert atmosphere (e.g., nitrogen or argon).[18]

Safety and Handling

This compound is a corrosive and hazardous chemical that requires strict safety protocols.

-

Corrosivity: It causes severe skin burns and serious eye damage.[19] Contact with moist skin can lead to chemical burns due to hydrolysis and the formation of hydrochloric acid.[13]

-

Reactivity with Water: It reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[13] Therefore, it must be stored and handled in a dry, well-ventilated area away from water or moisture. Storage under an inert gas like nitrogen is recommended.

-

Inhalation Toxicity: The vapors are highly irritating and corrosive to the respiratory tract.[13] All handling should be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, must be worn at all times.[19]

Conclusion

This compound is a cornerstone reagent in organic synthesis, valued for its ability to efficiently introduce the 3-chlorophenoxyacetyl functional group. Its high reactivity, governed by the principles of nucleophilic acyl substitution, allows for the straightforward synthesis of a diverse array of esters, amides, and other derivatives. While its utility in pharmaceutical and agrochemical development is significant, its hazardous and moisture-sensitive nature demands rigorous and careful handling procedures. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for any researcher or scientist aiming to leverage this potent synthetic intermediate.

References

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from Chemistry Steps. [Link]

-

LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from Chemistry LibreTexts. [Link]

-

StudySmarter. (n.d.). Acid Chlorides Reactions. Retrieved from StudySmarter. [Link]

-

American Chemical Society. (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Retrieved from ACS Publications. [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from ChemistryStudent. [Link]

-

Stenutz. (n.d.). (3-chlorophenoxy)acetyl chloride. Retrieved from Stenutz. [Link]

-

ALFA CHEMICAL. (n.d.). Good Price CAS:4122-68-3 | 4-Chlorophenoxyacetyl Chloride for Sale. Retrieved from ALFA CHEMICAL. [Link]

-

Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved from Huskie Commons. [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from Ministry of the Environment. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chlorophenylacetic acid. Retrieved from PubChem. [Link]

-

MDPI. (2024). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from MDPI. [Link]

-

SIELC Technologies. (2018). Chloroacetyl chloride. Retrieved from SIELC. [Link]

-

NIST. (n.d.). α-Chlorophenylacetyl chloride. Retrieved from NIST WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroacetyl chloride. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). A kind of synthetic method of chloro phenoxy acetic acid or chlorophenol.

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential: Understanding and Utilizing 3-Chloropropionyl Chloride in Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM. [Link]

-

Journal of Applied Pharmaceutical Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Retrieved from Journal of Applied Pharmaceutical Science. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (3-chlorophenoxy)acetyl chloride [stenutz.eu]

- 5. echemi.com [echemi.com]

- 6. α-Chlorophenylacetyl chloride [webbook.nist.gov]

- 7. 3-Chlorophenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. chemistrystudent.com [chemistrystudent.com]

- 12. organicchemistry2.trubox.ca [organicchemistry2.trubox.ca]

- 13. fishersci.com [fishersci.com]

- 14. nbinno.com [nbinno.com]

- 15. alfa-chemical.com [alfa-chemical.com]

- 16. japsonline.com [japsonline.com]

- 17. Chloroacetyl chloride | SIELC Technologies [sielc.com]

- 18. env.go.jp [env.go.jp]

- 19. tcichemicals.com [tcichemicals.com]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 3-Chlorophenoxyacetyl Chloride

Executive Summary: This document provides a comprehensive technical overview of this compound, a reactive chemical intermediate of significant interest to researchers in synthetic chemistry and drug development. The guide elucidates its chemical identity, including its definitive CAS number, and offers a detailed exploration of its synthesis, core reactivity, and applications. Emphasis is placed on the practical causality behind experimental protocols, ensuring that methodologies are presented as self-validating systems. This guide also includes critical safety and handling protocols, analytical techniques for characterization, and a thorough list of references to ground the technical claims in authoritative sources.

This compound is an acyl chloride derivative of 3-Chlorophenoxyacetic acid. The acyl chloride functional group makes it a highly reactive and valuable building block in organic synthesis.

CAS Number and Isomeric Clarification

The Chemical Abstracts Service (CAS) has assigned the number 114476-84-5 to this compound[1]. It is critical for researchers to distinguish this meta-isomer from its structural isomers, which possess different CAS numbers and may exhibit distinct reactivity profiles and applications:

-

2-Chlorophenoxyacetyl chloride: CAS Number 41904-39-6

Accurate identification by CAS number is paramount for procurement, regulatory compliance, and scientific reproducibility.

Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 114476-84-5 | [1] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.04 g/mol | [4] |

| InChI Key | Not readily available for 3-isomer. For 4-isomer: VRBVHQUSAOKVDH-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | Not readily available for 3-isomer. For 4-isomer: C1=CC(=CC=C1OCC(=O)Cl)Cl |

Physicochemical Properties

Quantitative data for the 3-chloro isomer is not extensively published. The data below is for the closely related 4-Chlorophenoxyacetyl chloride (CAS 4122-68-3) and serves as a reliable estimate for handling and experimental design.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 142 °C at 17 mmHg | [3] |

| Melting Point | 18.8 °C | [3] |

| Density | 1.314 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.5486 | [3] |

| Solubility | Reacts with water; soluble in many organic solvents | [5] |

| Sensitivity | Highly sensitive to moisture | [2][3] |

Synthesis and Purification

The most direct and industrially favored method for synthesizing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent.

Primary Synthetic Route: Chlorination of 3-Chlorophenoxyacetic Acid

This compound is typically synthesized by treating 3-Chlorophenoxyacetic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] Thionyl chloride is often preferred for its efficiency and because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.[6] A catalytic amount of N,N-dimethylformamide (DMF) is commonly added to facilitate the reaction.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 3-Chlorophenoxyacetic acid.

Materials:

-

3-Chlorophenoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM) or another suitable anhydrous solvent

Procedure:

-

Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is oven-dried to maintain anhydrous conditions.

-

Charging the Flask: Charge the flask with 3-Chlorophenoxyacetic acid (1 equivalent).

-

Solvent and Reagent Addition: Add anhydrous solvent (e.g., DCM) and a catalytic amount of DMF (1-2 drops). Add thionyl chloride (typically 1.5-2.0 equivalents) dropwise to the suspension.[7]

-

Reaction: The mixture is gently heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[6][7] A typical reaction time is 1-3 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.[7]

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Causality: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. Anhydrous conditions are critical because acyl chlorides readily hydrolyze back to the carboxylic acid in the presence of water.[6]

Core Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the high reactivity of the acyl chloride group.

Nucleophilic Acyl Substitution

The carbonyl carbon in the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[6] This makes it susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols) in a reaction known as nucleophilic acyl substitution.[2][6] The 3-chloro substituent on the phenyl ring further enhances the electrophilicity of the carbonyl carbon via a negative inductive effect (-I).

The general mechanism is a two-step addition-elimination process:

-

Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

-

Elimination: The carbon-oxygen double bond reforms, and the chloride ion, being an excellent leaving group, is eliminated.

Caption: General mechanism of nucleophilic acyl substitution.

Key Reactions in Drug Development

-

Amide Formation: The reaction with primary or secondary amines is typically rapid and quantitative, forming a stable amide bond.[8][9] This is one of the most common bond-forming reactions in medicinal chemistry. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[8][10]

R-NH₂ + 3-ClPhOCH₂COCl → 3-ClPhOCH₂CONH-R + HCl

-

Ester Formation: Alcohols react similarly, though often less vigorously than amines, to form esters.[6] These reactions may require a base or gentle heating to proceed to completion.

R-OH + 3-ClPhOCH₂COCl → 3-ClPhOCH₂COO-R + HCl

Applications in Pharmaceutical and Chemical Research

This compound serves as a crucial intermediate for introducing the 3-chlorophenoxyacetyl moiety into target molecules.

-

Pharmaceutical Synthesis: It is a building block for creating more complex active pharmaceutical ingredients (APIs).[11] The presence of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity.[12][13] Over 250 FDA-approved drugs contain at least one chlorine atom, highlighting the importance of chlorinated intermediates.[12][13]

-

Agrochemicals and Dyes: This compound and its derivatives are also used in the synthesis of herbicides, pesticides, and specialty dyes.[6][14] The phenoxyacetic acid scaffold is a well-known structural motif in herbicides.

-

Organic Synthesis: Its high reactivity makes it a versatile reagent for acylation reactions, including Friedel-Crafts acylation to introduce the acyl group onto aromatic rings.[6]

Analytical Characterization

To ensure identity and purity, several analytical methods are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methylene (-OCH₂-) protons, and potentially long-range coupling.[15][16][17]

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is a definitive indicator of the C=O stretch of the acyl chloride group.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which helps confirm the structure. The isotopic signature of the two chlorine atoms would be a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity by separating the main component from any impurities, such as the unreacted starting acid or hydrolysis products.[18]

Safety, Handling, and Storage

This compound is a hazardous chemical that must be handled with stringent safety precautions. It is corrosive, toxic, and reacts violently with water.[5][19]

Hazard Identification

| Hazard Class | Statement |

| Corrosivity | H314: Causes severe skin burns and eye damage.[5] |

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. |

| Reactivity | Reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[5][20] |

| Aquatic Hazard | H400: Very toxic to aquatic life. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this substance in a certified chemical fume hood to avoid inhalation of vapors.[20][21] Ensure an eyewash station and safety shower are immediately accessible.[20]

-

Personal Protective Equipment:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.[5]

-

Clothing: Wear a flame-resistant lab coat and closed-toe shoes.

-

Respiratory Protection: If there is a risk of vapor exposure, use a respirator with an appropriate cartridge (e.g., type ABEK).

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, bases, and oxidizing agents.[20] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[20]

-

Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound, identified by CAS number 114476-84-5, is a highly reactive and versatile chemical intermediate. Its utility in organic synthesis, particularly for the construction of amide and ester linkages, makes it a valuable tool for drug discovery and the development of agrochemicals. The presence of the 3-chloro substituent influences its electronic properties and can impart desirable characteristics to the final products. However, its hazardous nature—corrosivity, toxicity, and high reactivity with water—demands rigorous adherence to safety protocols during handling, storage, and disposal. A thorough understanding of its synthesis, reactivity, and safety is essential for its effective and safe utilization in a research and development setting.

References

-

ALFA CHEMICAL. (n.d.). Good Price CAS:4122-68-3 | 4-Chlorophenoxyacetyl Chloride for Sale. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

-

Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

- Google Patents. (n.d.). CN105348083A - Purifying method for chloroacetyl chloride.

-

SIELC Technologies. (2018). Chloroacetyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of chloro phenoxy acetic acid or chlorophenol.

-

ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Retrieved from [Link]

-

Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]

-

G. R. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential: Understanding and Utilizing 3-Chloropropionyl Chloride in Chemical Synthesis. Retrieved from [Link]

-

G. R. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Magano, J., et al. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]

- Google Patents. (n.d.). EP0022185B1 - Process for the preparation of chloroacetyl chloride.

-

SpectraBase. (n.d.). 3-Chloropropionyl chloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]

- 3. 4-CHLOROPHENOXYACETYL CHLORIDE | 4122-68-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. orgsyn.org [orgsyn.org]

- 11. nbinno.com [nbinno.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alfa-chemical.com [alfa-chemical.com]

- 15. 3-Chloropropionyl chloride(625-36-5) 1H NMR spectrum [chemicalbook.com]

- 16. 4-CHLOROPHENOXYACETYL CHLORIDE(4122-68-3) 13C NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Chloroacetyl chloride | SIELC Technologies [sielc.com]

- 19. lobachemie.com [lobachemie.com]

- 20. fishersci.com [fishersci.com]

- 21. combi-blocks.com [combi-blocks.com]

A Comprehensive Technical Guide to 3-Chlorophenoxyacetyl Chloride: Synthesis, Characterization, and Applications in Drug Development

Introduction

3-Chlorophenoxyacetyl chloride is a reactive acyl chloride that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive acyl chloride group and a substituted aromatic ring, allows for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a detailed protocol for its synthesis, expected analytical characterization, and its utility as a building block in drug development, all grounded in established chemical principles. The molecular weight of this compound is a fundamental property, calculated from its chemical formula, C₈H₆Cl₂O₂, to be approximately 205.04 g/mol .[1]

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is essential for its effective use and safe handling. These properties are summarized in the table below. The molecular structure consists of a 3-chlorophenoxy group linked to an acetyl chloride moiety. The electron-withdrawing nature of the chlorine atom on the phenyl ring and the acyl chloride group significantly influences the molecule's reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.04 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid (predicted) | [3] |

| Boiling Point | 142 °C at 17 mmHg (for 4-isomer) | |

| Density | 1.314 g/mL at 25 °C (for 4-isomer) | |

| Refractive Index | 1.548 (for 4-isomer) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from commercially available 3-chlorophenol. The first step involves the synthesis of the precursor, 3-chlorophenoxyacetic acid, followed by its conversion to the acyl chloride.

Step 1: Synthesis of 3-Chlorophenoxyacetic Acid

This step involves the Williamson ether synthesis, where the sodium salt of 3-chlorophenol reacts with an ester of chloroacetic acid, followed by hydrolysis.

Caption: Workflow for the synthesis of 3-chlorophenoxyacetic acid.

Experimental Protocol for 3-Chlorophenoxyacetic Acid Synthesis:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenol in a suitable solvent such as ethanol.

-

Add an equimolar amount of sodium hydroxide to form the sodium 3-chlorophenoxide in situ.

-

To this solution, add ethyl chloroacetate and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, hydrolyze the ester by adding an aqueous solution of sodium hydroxide and heating the mixture.

-

Acidify the cooled reaction mixture with hydrochloric acid to precipitate the 3-chlorophenoxyacetic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the product.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation readily achieved using thionyl chloride (SOCl₂).[4]

Caption: Conversion of the carboxylic acid to the acyl chloride.

Detailed Experimental Protocol for this compound Synthesis:

This protocol is adapted from a general procedure for the synthesis of acyl chlorides.[5][6]

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas outlet (to vent HCl and SO₂ to a trap), place 3-chlorophenoxyacetic acid. The reaction should be conducted under an inert atmosphere (e.g., nitrogen).

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A solvent such as toluene or dichloromethane can be used, or the reaction can be run neat.

-

Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, if any) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation.

Chemical Reactivity and Mechanism

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. The presence of two electronegative atoms (oxygen and chlorine) bonded to the carbonyl carbon enhances its electrophilicity.

Mechanism of Nucleophilic Acyl Substitution:

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Addition: A nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

This reactivity allows for the facile synthesis of a variety of derivatives, including esters (from alcohols), amides (from amines), and anhydrides (from carboxylates).

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (-OCH₂CO-) and a complex multiplet pattern for the four aromatic protons. The chemical shift of the methylene protons will be influenced by the adjacent carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon at a characteristic downfield chemical shift (typically >160 ppm). Signals for the aromatic carbons and the methylene carbon will also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration of the acyl chloride, typically in the range of 1780-1815 cm⁻¹.[7][8]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak. Key fragmentation patterns would likely involve the loss of a chlorine radical (M-35) and the loss of the COCl group (M-63).[9] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.[10]

Applications in Drug Development

Acyl chlorides are fundamental building blocks in the synthesis of pharmaceuticals due to their high reactivity, which allows for the efficient formation of amide and ester linkages, common moieties in drug molecules.[3][11] While specific examples for this compound are not widely documented, its para-isomer, 4-chlorophenoxyacetyl chloride, is a key intermediate in the synthesis of the antidepressant drug Fipexide .[5][12] This provides a strong indication of the potential utility of the 3-chloro isomer in constructing analogous bioactive molecules.

Hypothetical Application: Synthesis of a Fipexide Analogue

The synthesis of Fipexide involves the reaction of 4-chlorophenoxyacetyl chloride with piperonylpiperazine. A similar reaction with this compound would yield a novel Fipexide analogue, which could be evaluated for its pharmacological activity.

Caption: Proposed synthesis of a Fipexide analogue.

Furthermore, the precursor, 3-chlorophenoxyacetic acid, has been investigated for potential anti-inflammatory and analgesic properties, suggesting that derivatives of this compound could be valuable in the development of new therapeutic agents in these areas.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Incompatibilities: Avoid contact with water, alcohols, amines, and strong bases, as it reacts violently with these substances.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.

Conclusion

This compound, with a molecular weight of 205.04 g/mol , is a versatile and highly reactive chemical intermediate. Its synthesis from 3-chlorophenol is a straightforward process, and its reactivity is governed by the principles of nucleophilic acyl substitution. While specific spectral data is not widely published, its analytical characterization can be reliably predicted. The established use of its para-isomer in the synthesis of the antidepressant Fipexide highlights the significant potential of this compound as a building block for novel therapeutic agents. Proper handling and storage are crucial to ensure safety and maintain the integrity of this valuable compound.

References

-

Organic Syntheses. (n.d.). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Retrieved from [Link]

-

LookChem. (n.d.). Cas 122-88-3, 4-Chlorophenoxyacetic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-Chlorophenoxyacetyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). EP0090203A2 - Process for preparing p.chlorophenoxyacetyl-piperonylpiperazine.

- Google Patents. (n.d.). US4225714A - Process for preparing p-chlorophenoxy-acetyl-piperonylpiperazine hydrochloride.

-

SpectraBase. (n.d.). Phenoxyacetyl chloride - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Stenutz. (n.d.). (3-chlorophenoxy)acetyl chloride. Retrieved from [Link]

-

NIST. (n.d.). α-Chlorophenylacetyl chloride. Retrieved from [Link]

-

ChemSrc. (2025, August 25). Acetyl chloride,2-(4-chlorophenoxy)-. Retrieved from [Link]

-

NIST. (n.d.). Acetyl chloride, chloro-. Retrieved from [Link]

-

bioRxiv. (n.d.). Chemical Synthesis and Characterization. Retrieved from [Link]

- Google Patents. (n.d.). US4225714A - Process for preparing p-chlorophenoxy-acetyl-piperonylpiperazine hydrochloride.

-

Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., ... & Liguori, A. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]

-

ALFA CHEMICAL. (n.d.). Good Price CAS:4122-68-3 | 4-Chlorophenoxyacetyl Chloride for Sale. Retrieved from [Link]

-

PubChem. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential: Understanding and Utilizing 3-Chloropropionyl Chloride in Chemical Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

- 1. 3-Chlorophenylacetic acid(1878-65-5) 1H NMR [m.chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. EP0090203A2 - Process for preparing p.chlorophenoxyacetyl-piperonylpiperazine - Google Patents [patents.google.com]

- 5. IT1151532B - PROCEDURE FOR THE PREPARATION OF P. CHLOROFENOSSIACETIL-PIPERONILPIPERAZINA - Google Patents [patents.google.com]

- 6. α-Chlorophenylacetyl chloride [webbook.nist.gov]

- 7. Acetyl chloride, chloro- [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4225714A - Process for preparing p-chlorophenoxy-acetyl-piperonylpiperazine hydrochloride - Google Patents [patents.google.com]

- 12. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Synthesis of 3-Chlorophenoxyacetyl Chloride from 3-Chlorophenoxyacetic Acid

Abstract: This guide provides a comprehensive technical overview and a field-proven protocol for the synthesis of 3-chlorophenoxyacetyl chloride, a critical intermediate in the development of pharmaceuticals and agrochemicals. We delve into the underlying chemical principles, a detailed, step-by-step experimental procedure, and the critical safety considerations necessary for successful and safe execution. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable method for converting 3-chlorophenoxyacetic acid into its highly reactive acyl chloride derivative.

Introduction and Strategic Importance

This compound is a valuable bifunctional molecule, serving as a pivotal building block in organic synthesis. Its utility stems from the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions to form esters, amides, and other derivatives.[1] This reactivity, combined with the specific electronic and steric properties imparted by the 3-chlorophenoxy moiety, makes it a sought-after precursor in the synthesis of targeted bioactive compounds.

The conversion from the parent carboxylic acid, 3-chlorophenoxyacetic acid, is a fundamental and frequently employed transformation. The most direct and efficient method for this conversion utilizes thionyl chloride (SOCl₂), a powerful chlorinating agent.[2] This guide focuses exclusively on this transformation, providing not just a procedure, but the causal logic behind each experimental choice to ensure reproducibility, high yield, and, most importantly, operational safety.

The Chemical Rationale: Mechanism of Acyl Chloride Formation

The reaction of a carboxylic acid with thionyl chloride is a classic example of nucleophilic acyl substitution, proceeding through a highly efficient and irreversible pathway. The choice of thionyl chloride is strategic; its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at typical reaction temperatures.[2] This continuous removal of byproducts from the reaction medium acts as a powerful thermodynamic driving force, pushing the equilibrium completely toward the formation of the desired acyl chloride, in accordance with Le Châtelier's principle.

The mechanism unfolds in several distinct steps:

-

Nucleophilic Attack: The process begins with the attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This attack forms an unstable intermediate, which quickly eliminates a chloride ion to produce a protonated chlorosulfite species.

-

Chloride Ion Attack & Byproduct Elimination: The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This step is concerted with the collapse of the intermediate to form the final acyl chloride, releasing gaseous sulfur dioxide and hydrogen chloride.[2][3]

A catalytic amount of a tertiary amine like pyridine or a polar aprotic solvent like N,N-dimethylformamide (DMF) can sometimes be employed to accelerate the reaction, particularly with less reactive carboxylic acids.[4][5] However, for many phenoxyacetic acids, the reaction proceeds efficiently with thionyl chloride alone, which can often serve as both the reagent and the solvent.[6][7]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system. The completion of the reaction is clearly indicated by the cessation of gas evolution, providing a reliable, built-in endpoint.

Materials and Equipment

Table 1: Reagent Specifications

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| 3-Chlorophenoxyacetic Acid | 588-06-7 | C₈H₇ClO₃ | 186.59 | ≥98% | Starting material. Must be dry. |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | ≥99% | Reagent and solvent. Highly corrosive and moisture-sensitive.[8] |

Required Equipment:

-

Round-bottom flask (sized appropriately for the reaction scale)

-

Reflux condenser with a gas outlet/drying tube

-

Heating mantle with a magnetic stirrer and stir bar

-

Dropping funnel (for larger scale reactions)

-

Rotary evaporator for removal of excess reagent

-

All glassware must be oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of thionyl chloride and the product.[5]

CRITICAL: Safety & Handling Procedures

Thionyl chloride is a hazardous substance that demands strict adherence to safety protocols. It is highly corrosive to skin, eyes, and mucous membranes, toxic if inhaled, and reacts violently with water to release HCl gas.[8][9][10][11]

-

Engineering Controls: All operations involving thionyl chloride must be conducted in a certified, well-ventilated chemical fume hood.[8][12] An emergency shower and eyewash station must be immediately accessible.[9][12]

-

Personal Protective Equipment (PPE): At a minimum, this includes:

-

Spill & Waste Management: Spills should be neutralized with an inert absorbent material like sand or sodium bicarbonate. Do not use water. [10][11] Excess thionyl chloride should be quenched slowly and carefully by adding it to a stirred, cooled solution of sodium carbonate.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis procedure.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Apparatus Setup: Assemble the oven-dried round-bottom flask, magnetic stir bar, and reflux condenser. Ensure all joints are properly sealed. Attach a gas outlet from the top of the condenser to a gas bubbler or a trap containing a basic solution (e.g., NaOH) to neutralize the evolved HCl and SO₂ gases.

-

Reagent Charging: Charge the flask with 3-chlorophenoxyacetic acid (1.0 equivalent).

-

Thionyl Chloride Addition: Working in the fume hood, carefully add an excess of thionyl chloride (typically 5-10 equivalents) to the flask.[6][7] The thionyl chloride acts as both the chlorinating agent and the solvent, so no additional solvent is required.

-

Reaction Execution: Begin stirring the mixture and gently heat it to reflux (the boiling point of thionyl chloride is 76°C) using the heating mantle.[6][7]

-

Monitoring (Self-Validation): The reaction will begin to evolve HCl and SO₂ gases. Maintain the reflux for 1-3 hours.[6][7] The reaction is considered complete when the evolution of these gases ceases. This can be visually confirmed by the gas bubbler.

-

Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[6][7] It is advisable to use a cold trap and a base trap to protect the vacuum pump from corrosive vapors.

-

Product: The resulting residue is the crude this compound, typically obtained as a pale yellow to brown oil.[7] Due to its high reactivity and moisture sensitivity, the product is often used immediately in the subsequent synthetic step without further purification.[1][7]

Table 2: Typical Reaction Parameters

| Parameter | Value | Rationale |

| Molar Ratio (Acid:SOCl₂) | 1 : 5-10 | A large excess of SOCl₂ ensures the reaction goes to completion and serves as the solvent. |

| Temperature | ~76°C (Reflux) | Provides sufficient activation energy for the reaction without degrading the product. |

| Reaction Time | 1–3 hours | Typically sufficient for complete conversion, validated by the cessation of gas evolution. |

| Expected Yield | >90% (crude) | The reaction is highly efficient, but yield is based on the crude product used directly. |

Conclusion

The synthesis of this compound from its corresponding carboxylic acid using thionyl chloride is a robust, high-yielding, and indispensable transformation in synthetic chemistry. The protocol detailed herein is built on a foundation of well-understood chemical principles and emphasizes a self-validating workflow. The success of this synthesis is critically dependent on maintaining anhydrous conditions and, above all, on the stringent observance of safety protocols when handling the hazardous primary reagent, thionyl chloride. By following this guide, researchers can confidently and safely produce this key chemical intermediate for further application in drug discovery and material science.

References

-

State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. NJ.gov. [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 Material Safety Data Sheet. Bionium.com. [Link]

-

Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. Lanxess.com. [Link]

- Google Patents. (1983). EP0090203A2 - Process for preparing p.chlorophenoxyacetyl-piperonylpiperazine.

-

bioRxiv. (n.d.). Chemical Synthesis and Characterization. Biorxiv.org. [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Masterorganicchemistry.com. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

Sources

- 1. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. EP0090203A2 - Process for preparing p.chlorophenoxyacetyl-piperonylpiperazine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. lanxess.com [lanxess.com]

- 9. nj.gov [nj.gov]

- 10. westliberty.edu [westliberty.edu]

- 11. bionium.miami.edu [bionium.miami.edu]

- 12. actylislab.com [actylislab.com]

Foreword: Understanding a Versatile Synthetic Building Block

An In-Depth Technical Guide to the Reactivity of 3-Chlorophenoxyacetyl Chloride with Nucleophiles

This compound stands as a highly valuable and reactive intermediate in the landscape of modern organic synthesis. Its utility is rooted in the potent electrophilicity of its acyl chloride moiety, making it a prime candidate for constructing a diverse array of molecular architectures. This guide is designed for researchers, chemists, and drug development professionals, offering a deep dive into the core principles governing its reactivity with key nucleophiles. We will move beyond simple procedural descriptions to explore the causal relationships behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems grounded in robust chemical logic.

Part 1: The Cornerstone of Reactivity: Nucleophilic Acyl Substitution

The reactivity of this compound is fundamentally governed by the nucleophilic acyl substitution mechanism. This is not merely a reaction pathway; it is the central principle from which all subsequent transformations derive their logic.

The acyl chloride functional group is intrinsically primed for reaction. The highly electronegative oxygen and chlorine atoms create a strong dipole, rendering the carbonyl carbon intensely electrophilic (electron-deficient). This makes it an irresistible target for nucleophiles—species rich in electrons. The reaction proceeds via a well-established two-step addition-elimination pathway.

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a transient, negatively charged tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group. In this case, the chloride ion (Cl⁻) is an exceptionally good leaving group, as it is the conjugate base of a strong acid (HCl). This expulsion drives the reaction energetically towards product formation.[1][2]

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Part 2: Reactions with Key Nucleophiles: A Practical Guide

The true synthetic power of this compound is realized through its reactions with a variety of nucleophiles. We will now explore the specific considerations for the most common classes: amines, alcohols, and thiols.

Reaction with Amines: The Formation of Amides

The reaction between this compound and primary or secondary amines is typically rapid, often vigorous, and highly efficient for forming robust amide bonds.[3][4]

Causality Behind Experimental Choices:

-

Nucleophilicity: Amines possess a lone pair of electrons on the nitrogen atom, making them excellent nucleophiles that readily attack the carbonyl carbon.[4]

-

The Role of a Base: The reaction produces one equivalent of hydrogen chloride (HCl) for every equivalent of amide formed.[5] This HCl will immediately react with any available amine to form an unreactive ammonium salt. To prevent this and ensure the reaction goes to completion, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added as an "HCl scavenger".[3][6] The base neutralizes the HCl as it is formed, preserving the free amine to react. An excess of the reactant amine itself can also serve this purpose if it is inexpensive.[4]

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are standard choices.[3] They are selected for their ability to dissolve the reactants without participating in the reaction. The absence of water is critical to prevent hydrolysis of the starting material.

Experimental Protocol: Synthesis of N-benzyl-2-(3-chlorophenoxy)acetamide

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. A white precipitate (triethylammonium chloride) will form immediately.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or HPLC until the acyl chloride is consumed.[7]

-

Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Caption: Experimental Workflow for Amide Synthesis.

Reaction with Alcohols & Phenols: The Formation of Esters

Esterification with this compound is another cornerstone reaction, though it often requires slightly more forcing conditions than amidation.[8][9]

Causality Behind Experimental Choices:

-

Nucleophilicity: Alcohols are weaker nucleophiles than amines. Consequently, the reaction is slower and often requires heating or the presence of a base catalyst like pyridine or triethylamine.[8][9] The base not only scavenges HCl but also increases the nucleophilicity of the alcohol by deprotonation.

-

Phenols: Phenols are even less nucleophilic than aliphatic alcohols. For an efficient reaction, a stoichiometric amount of a base is typically required to deprotonate the phenol, forming the much more nucleophilic phenoxide ion, which then readily attacks the acyl chloride.[8]

Experimental Protocol: Synthesis of Phenyl 2-(3-chlorophenoxy)acetate

-

Setup: To a flask under nitrogen, add phenol (1.0 eq) and pyridine (1.5 eq) in anhydrous THF. Stir until a clear solution is formed.

-

Reagent Addition: Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours, or gently heat if necessary. Monitor the reaction by TLC or HPLC.

-

Workup & Purification: Follow a similar aqueous workup procedure as described for the amide synthesis. Purification is typically achieved via column chromatography.

Reaction with Thiols: The Formation of Thioesters

Thiols are excellent nucleophiles, often more so than their alcohol counterparts, and react readily with this compound.[10]

Causality Behind Experimental Choices:

-

Nucleophilicity: The high nucleophilicity of the sulfur atom allows for a rapid reaction.[11] While the reaction can proceed without a base, the addition of a base like triethylamine deprotonates the thiol to form a thiolate. Thiolates are exceptionally potent nucleophiles, leading to a significant rate acceleration.[10]

Protocol Outline: Synthesis of S-ethyl 2-(3-chlorophenoxy)ethanethioate The protocol is very similar to that for alcohols. Ethanethiol and triethylamine are dissolved in an anhydrous solvent like THF, cooled, and this compound is added dropwise. The reaction is typically fast and can be worked up using standard aqueous extraction techniques.

| Reaction Type | Nucleophile | Typical Base | Solvent | Temperature | Typical Yield |

| Amidation | Primary/Secondary Amine | Triethylamine, Pyridine | DCM, THF | 0 °C to RT | >90% |

| Esterification | Alcohol | Pyridine, Triethylamine | THF, DCM | RT to Reflux | 70-95% |

| Esterification | Phenol | Pyridine, NaOH | THF, Biphasic | RT to Reflux | 75-95% |

| Thioesterification | Thiol | Triethylamine | THF, DCM | 0 °C to RT | >90% |

| Caption: Comparative Data for Nucleophilic Acyl Substitution Reactions. |

Part 3: Critical Considerations in Synthesis

3.1 The Enemy of Acyl Chlorides: Hydrolysis this compound reacts violently with water, hydrolyzing to the corresponding carboxylic acid (3-chlorophenoxyacetic acid) and HCl gas.[12][13] This is the most common failure mode in these reactions.

Trustworthiness through Self-Validation:

-

Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents must be rigorously dried over appropriate drying agents.

-

Inert Atmosphere: Reactions should be conducted under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.

-

Causality: Failure to exclude water will result in reduced yield, contamination of the product with the carboxylic acid, and potential safety hazards from HCl evolution.

3.2 Analytical Monitoring for Reaction Control Effective reaction monitoring is crucial for determining reaction completion, optimizing conditions, and preventing the formation of byproducts.

-

In-situ FTIR Spectroscopy: This powerful technique allows for real-time monitoring. The disappearance of the characteristic acyl chloride C=O stretch (around 1800 cm⁻¹) and the concurrent appearance of the amide C=O stretch (1650-1680 cm⁻¹) or ester C=O stretch (1735-1750 cm⁻¹) provides direct evidence of the transformation.[14]

-

Chromatography (TLC/HPLC): These are the most common methods for routine monitoring.[7] A simple TLC analysis can quickly show the consumption of the starting material and the appearance of the new product spot. For quantitative analysis, HPLC is the preferred method.[15]

Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)

-

Plate Preparation: Use a silica gel TLC plate.

-

Spotting: Using separate capillary tubes, spot the starting acyl chloride, the nucleophile, and the reaction mixture on the baseline.

-

Development: Develop the plate in a sealed chamber with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

-

Visualization: Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The reaction is complete when the spot corresponding to the acyl chloride has disappeared.[7]

3.3 Safety and Handling: A Non-Negotiable Priority this compound and similar reagents are hazardous materials that demand respect and proper handling.[16][17]

-

Corrosivity and Toxicity: It is highly corrosive and causes severe skin burns and eye damage.[16] Vapors are toxic if inhaled.

-

Reactivity with Water: The reaction with water is violent and produces corrosive HCl gas. Never allow contact with moisture.

-

Mandatory Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-resistant lab coat.[16]

-

Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) and spill kit readily available.

-

Store the reagent tightly sealed under an inert atmosphere and away from moisture.

-

Conclusion

This compound is a powerful and versatile electrophile for the synthesis of amides, esters, and thioesters via the nucleophilic acyl substitution pathway. A thorough understanding of the underlying reaction mechanism, the specific requirements for different nucleophiles, and stringent adherence to anhydrous and safe handling protocols are paramount to achieving successful and reproducible outcomes. By applying the principles of causality and self-validating experimental design outlined in this guide, researchers can effectively harness the reactivity of this important synthetic intermediate to advance their scientific and developmental objectives.

References

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Amide Synthesis via a Reactive Acid Chloride Intermediate. Retrieved from [Link]

-

Rojas, L. B., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6). Available at: [Link]

-

Save My Exams. (2025). Acyl chlorides and alcohols. Retrieved from [Link]

-

Chad's Prep. (2018). The Mechanisms of Nucleophilic Acyl Substitution. [Video]. YouTube. Available at: [Link]

- Google Patents. (n.d.). CN102746209A - A synthetic method for 3-(2-(4-chlorophenoxy)phenyl ).

- Google Patents. (n.d.). A kind of synthetic method of chloro phenoxy acetic acid or chlorophenol.

-

BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

Filo. (2023). Describe the nucleophilic substitution reaction of acyl chlorides. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. [Video]. YouTube. Available at: [Link]

-

Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. Available at: [Link]

-

Clark, J. (n.d.). The reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

-

Wójcik, M. A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7268. Available at: [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Available at: [Link]

-

Chemistry Made Simple. (2024). Reaction of Acyl Chlorides with Alcohols. [Video]. YouTube. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]

-

Professor Dave Explains. (2019). Reactions of thiols. [Video]. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]

- Google Patents. (n.d.). US2817686A - Process for converting alcohols to chlorides.

-

LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Thiol vs carboxylic acid reactivity to acyl chlorides? Retrieved from [Link]

-

ChemRxiv. (2025). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Describe the nucleophilic substitution reaction of acyl chlorides. | Filo [askfilo.com]

- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. savemyexams.com [savemyexams.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 12. benchchem.com [benchchem.com]

- 13. CAS 4122-68-3: (4-Chlorophenoxy)acetyl chloride [cymitquimica.com]

- 14. mt.com [mt.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

3-Chlorophenoxyacetyl chloride spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chlorophenoxyacetyl Chloride

This compound is a reactive chemical intermediate of significant interest in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure, comprising a chlorinated aromatic ring, an ether linkage, and a reactive acyl chloride functional group, gives rise to a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, framed from the perspective of a Senior Application Scientist. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons. The substitution pattern on the benzene ring will influence the chemical shifts and coupling patterns of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' | ~7.30 | t | ~8.0 |

| H-4' | ~7.15 | ddd | ~8.0, 2.0, 1.0 |

| H-5' | ~6.95 | t | ~2.0 |

| H-6' | ~6.85 | ddd | ~8.0, 2.0, 1.0 |

| -OCH₂- | ~4.90 | s | N/A |

Expert Interpretation:

-

The methylene protons (-OCH₂-) are adjacent to an oxygen atom and the carbonyl group of the acyl chloride. This deshielding environment is expected to result in a singlet at approximately 4.90 ppm. A similar singlet for the methylene protons in phenoxyacetyl chloride appears at 4.88 ppm.[1]

-

The aromatic protons will exhibit a complex splitting pattern due to their meta and ortho couplings. The proton at the 2' position (H-2'), being ortho to the chlorine atom, is expected to be the most downfield of the aromatic protons. The protons at the 4', 5', and 6' positions will have chemical shifts influenced by both the chlorine and the phenoxyacetyl group. The predicted values are based on analogous structures like 3-chlorophenylacetic acid.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-1' | ~157 |

| C-2' | ~135 |

| C-3' | ~131 |

| C-4' | ~122 |

| C-5' | ~115 |

| C-6' | ~113 |

| -OCH₂- | ~65 |

Expert Interpretation:

-

The carbonyl carbon (C=O) of the acyl chloride is expected to be the most downfield signal, typically appearing around 168 ppm.

-

The carbon atoms of the aromatic ring will have their chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating ether linkage. The carbon attached to the chlorine (C-3') and the carbon attached to the oxygen (C-1') will be significantly shifted.

-

The methylene carbon (-OCH₂-) will appear in the aliphatic region, with its chemical shift influenced by the adjacent oxygen atom.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Due to the reactivity of acyl chlorides, all glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

-

In a dry NMR tube, dissolve approximately 10-20 mg of this compound in ~0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds.[3]

-

Cap the NMR tube securely to prevent the ingress of moisture, which would lead to hydrolysis of the sample.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (acyl chloride) | 1810 - 1775 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O (ether) | 1250 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Strong |

| C-Cl (aromatic) | 800 - 600 | Medium to Strong |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

Expert Interpretation:

-

The most characteristic absorption for an acyl chloride is the strong C=O stretching vibration, which appears at a high frequency (around 1800 cm⁻¹) due to the inductive effect of the chlorine atom.[4][5][6]

-

The presence of the aromatic ring will be confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region and the C-H stretching vibrations above 3000 cm⁻¹.

-

The strong C-O stretching bands of the aryl ether linkage are also expected to be prominent.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

ATR is the preferred method for reactive liquids as it requires minimal sample preparation.[7][8][9]

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol or acetone, and allow it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Procedure:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum.

-

Typical spectral range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the reactive sample.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

-